![molecular formula C14H21NOS B1463540 (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol CAS No. 864410-59-3](/img/structure/B1463540.png)
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
Vue d'ensemble
Description
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperidine family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol has been studied for its potential therapeutic applications in various fields of research. It has been investigated as a potential treatment for conditions such as depression, anxiety, and addiction. Studies have also shown that this compound has potential as an analgesic and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation can lead to changes in mood and behavior, which may be beneficial in the treatment of certain conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol in lab experiments is its potential therapeutic applications. This makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol. One area of interest is its potential as a treatment for addiction. Studies have shown that it may be effective in reducing drug-seeking behavior in animal models. Another area of interest is its potential as an anti-inflammatory agent. Further research is needed to investigate its effects on inflammation in vivo. Additionally, more research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.
In conclusion, this compound is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its use for therapeutic purposes.
Propriétés
IUPAC Name |
[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-17-14-6-4-12(5-7-14)9-15-8-2-3-13(10-15)11-16/h4-7,13,16H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYPZWLTBQOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1463459.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
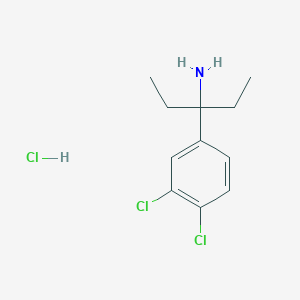
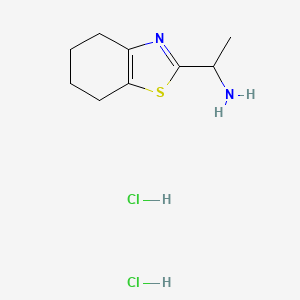
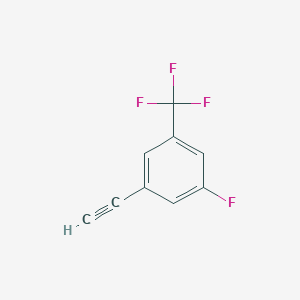

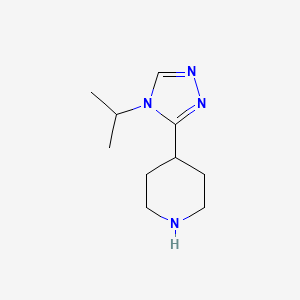

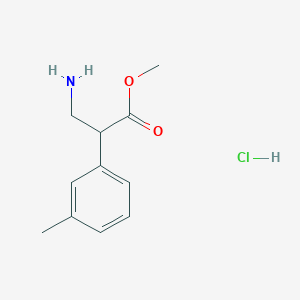
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
